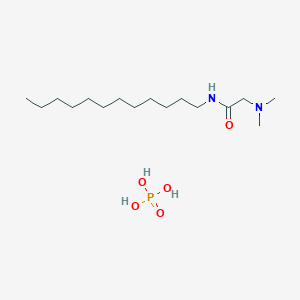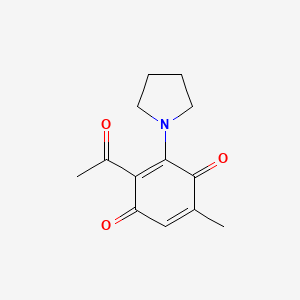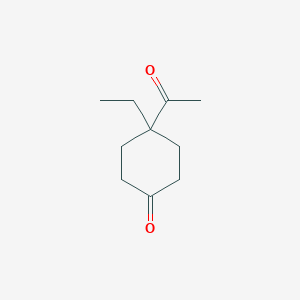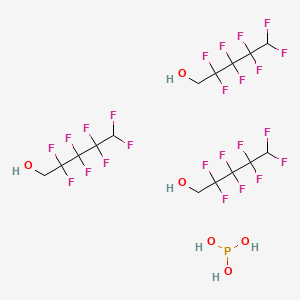
2-(dimethylamino)-N-dodecylacetamide;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(dimethylamino)-N-dodecylacetamide;phosphoric acid is a compound that combines an amide and a phosphoric acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-N-dodecylacetamide typically involves the reaction of dimethylamine with dodecyl acetamide under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene at elevated temperatures (around 70°C) to ensure complete reaction . The phosphoric acid group can be introduced through a subsequent reaction with phosphoric acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(dimethylamino)-N-dodecylacetamide;phosphoric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or sodium methoxide.
Major Products Formed
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically results in the formation of amines or alcohols.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(dimethylamino)-N-dodecylacetamide;phosphoric acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of surfactants and emulsifiers for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-(dimethylamino)-N-dodecylacetamide;phosphoric acid involves its interaction with specific molecular targets. The dimethylamino group can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The phosphoric acid group can participate in phosphorylation reactions, which are crucial in many biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(dimethylamino)ethyl methacrylate: Used in polymer synthesis and drug delivery systems.
Dimethylaminoethanol: Known for its use in skin care products and cognitive function enhancement.
Dimethylaminopropylamine: Used in the production of surfactants and as a curing agent for epoxy resins.
Uniqueness
2-(dimethylamino)-N-dodecylacetamide;phosphoric acid is unique due to its combination of an amide and phosphoric acid group, which imparts distinct chemical properties and potential applications in various fields. Its amphiphilic nature makes it particularly useful in drug delivery and industrial applications.
Eigenschaften
CAS-Nummer |
65284-04-0 |
|---|---|
Molekularformel |
C16H37N2O5P |
Molekulargewicht |
368.45 g/mol |
IUPAC-Name |
2-(dimethylamino)-N-dodecylacetamide;phosphoric acid |
InChI |
InChI=1S/C16H34N2O.H3O4P/c1-4-5-6-7-8-9-10-11-12-13-14-17-16(19)15-18(2)3;1-5(2,3)4/h4-15H2,1-3H3,(H,17,19);(H3,1,2,3,4) |
InChI-Schlüssel |
HOVPXGKUZGSKDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNC(=O)CN(C)C.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzene-1,2-diol](/img/structure/B14493699.png)







